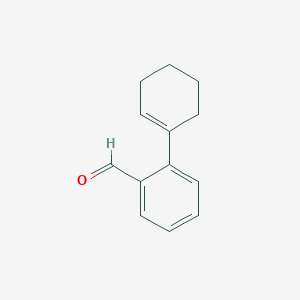

2-(Cyclohex-1-en-1-yl)benzaldehyde

Description

2-(Cyclohex-1-en-1-yl)benzaldehyde is an aromatic aldehyde featuring a cyclohexene ring conjugated to a benzaldehyde moiety. This compound is synthesized via a condensation reaction between cyclohexanone and benzaldehyde in a 1:2 molar ratio, catalyzed by aqueous diethylamine at room temperature, achieving an excellent yield of 85% within 1 hour . The structure combines the electron-withdrawing aldehyde group with the unsaturated cyclohexene ring, influencing its reactivity and physical properties. Its applications span organic synthesis, pharmaceuticals, and materials science, though its precise industrial uses remain underexplored in the available literature.

Propriétés

Formule moléculaire |

C13H14O |

|---|---|

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

2-(cyclohexen-1-yl)benzaldehyde |

InChI |

InChI=1S/C13H14O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2 |

Clé InChI |

AABWHBQLRLQHHS-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=CC1)C2=CC=CC=C2C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Cyclohex-1-en-1-yl)benzaldehyde can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 or perfluorosulfonic acid resin (HRF5015) under mild conditions. The reaction conditions include a temperature range of 393.15 K and an agitation rate of 300 r/min for about 120 minutes .

Industrial Production Methods

The industrial production of 2-(Cyclohex-1-en-1-yl)benzaldehyde often involves the aldol self-condensation of cyclohexanone. This method is favored due to its low pollution, low cost, and high yield. The reaction produces two resonance isomers, 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, which are intermediates for the synthesis of o-phenylphenol .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclohex-1-en-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: 2-(1-Cyclohexenyl)benzoic acid.

Reduction: 2-(1-Cyclohexenyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-(Cyclohex-1-en-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: The compound is used in the production of o-phenylphenol, which is widely used in textile auxiliaries, biocides, heat stabilizers, and surfactants

Mécanisme D'action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The cyclohexene ring can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .

Comparaison Avec Des Composés Similaires

P-61: 2-(2-(Cyclohex-1-en-1-yl)-1-fluoro-2-oxoethyl)benzaldehyde

Structural Differences: P-61 introduces a fluorine atom and an oxo group into the ethyl spacer between the benzaldehyde and cyclohexene units, forming a β-fluoro-β-ketoethyl bridge. Synthesis: Prepared using Selectfluor as a fluorinating agent in an ethanol-water mixture, yielding 63% as a pale yellow solid . Properties:

Key Contrasts :

- The oxo group introduces ketone reactivity, enabling conjugate addition reactions absent in 2-(Cyclohex-1-en-1-yl)benzaldehyde.

P-63: 2-(1-Fluoro-2-oxo-2-(thiophen-3-yl)ethyl)benzaldehyde

Structural Differences : Replaces the cyclohexene ring with a thiophene moiety, introducing sulfur heteroatoms.

Synthesis : Similar fluorination protocol as P-61, yielding a yellow solid (specific yield unreported) .

Properties :

Key Contrasts :

- The thiophene group imparts π-conjugation and sulfur-mediated electronic effects, altering UV-Vis absorption and redox behavior.

- Reduced steric bulk compared to cyclohexene may enhance solubility in polar solvents.

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Structural Differences : Substitutes the benzaldehyde group with a 4-methoxyphenyl acetamide chain, introducing hydrogen-bonding capability and methoxy electron-donating effects .

Key Contrasts :

- The amide functionality enables participation in peptide coupling and hydrogen-bonding networks, broadening pharmaceutical relevance.

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Reactivity and Functional Group Influence

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| 2-(Cyclohex-1-en-1-yl)benzaldehyde | Aldehyde, cyclohexene | Aldol condensations, Diels-Alder reactions |

| P-61 | Aldehyde, fluoro-ketoethyl | Fluorine-mediated SN2, ketone alkylation |

| P-63 | Aldehyde, thiophene | Thiophene-directed electrophilic substitution |

Research Findings and Implications

- Synthetic Flexibility : The parent compound’s aldehyde group allows for diverse derivatization, as seen in P-61 and P-63, where fluorination and heterocyclic incorporation modulate electronic properties .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in P-61) enhance stability, while electron-donating groups (e.g., methoxy in acetamide derivatives) improve solubility .

- Applications : Thiophene-containing analogues (e.g., P-63) may find use in optoelectronics due to enhanced π-conjugation, whereas fluorinated derivatives (e.g., P-61) are candidates for bioactive molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.